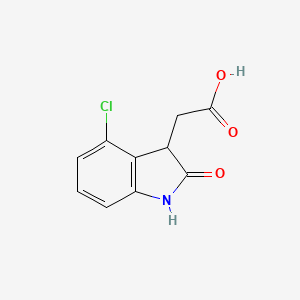
2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom and a benzoxazine ring.
Preparation Methods
The synthesis of 2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves a multi-step process. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA and NaHCO3. This step involves acylation followed by intramolecular cyclization . The final product, this compound, is obtained through further reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has shown promise in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Biological Studies: The compound’s structure allows for molecular docking studies, which have shown strong binding affinities towards targets like EGFR, further supporting its potential in cancer treatment.
Industrial Applications: Due to its unique chemical properties, this compound can be used in the synthesis of other complex molecules, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the activity of enzymes like EGFR, which play a crucial role in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound also exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Similar to our compound, this structure has been studied for its anticancer potential and has shown promising results in various assays.
The uniqueness of this compound lies in its specific structure, which allows for effective binding to molecular targets and its potential for diverse applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C10H6BrNO5 |
|---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
2-(7-bromo-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C10H6BrNO5/c11-5-1-2-6-7(3-5)17-10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
OVTVRLYUYIMODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)N(C2=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


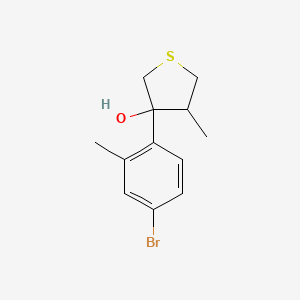
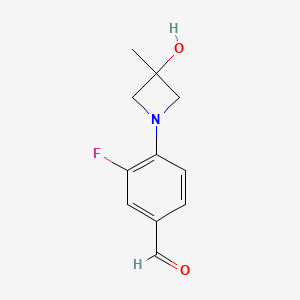
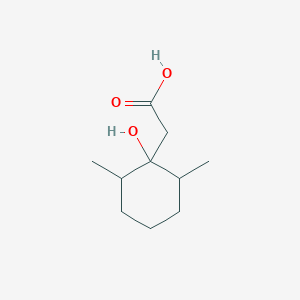
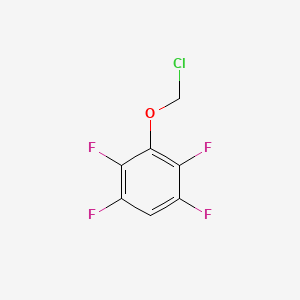
![tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13231895.png)
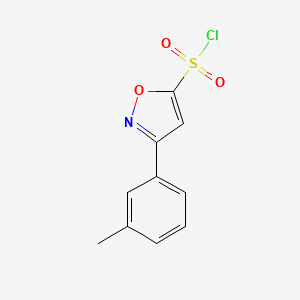

![3-{[(2-Methoxyethyl)amino]methyl}benzamide](/img/structure/B13231916.png)
![2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid](/img/structure/B13231917.png)
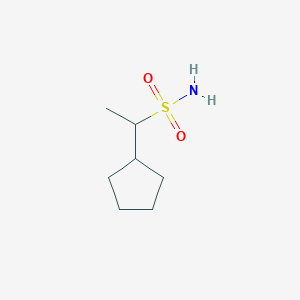
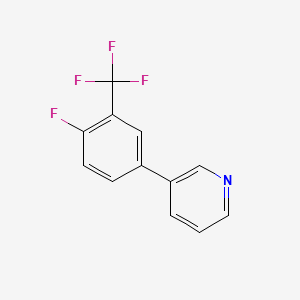

![1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13231943.png)
